

Application Notes and Protocols for Homogeneous Catalysis Utilizing Nickel Iodide

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Compound of Interest

Compound Name: Nickel iodide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **nickel iodide** (NiI_2) in homogeneous catalysis, a field of growing importance in organic synthesis and drug development. Nickel, being a more abundant and cost-effective metal than precious metals like palladium, offers a sustainable alternative for a variety of crucial chemical transformations.

Nickel iodide, in particular, serves as a versatile catalyst or precatalyst in a range of reactions, including carbonylation, cross-coupling, C-H functionalization, and hydrocyanation reactions.

This document details key applications, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for select reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying chemical processes.

Carbonylation Reactions: Synthesis of Acetic Acid

Nickel iodide is a well-established catalyst for the carbonylation of methanol to produce acetic acid, a fundamental industrial process.^{[1][2][3]} The iodide component is crucial for the in situ generation of methyl iodide, which then undergoes oxidative addition to the nickel center.

Quantitative Data: Methanol Carbonylation

Catalyst System	Temperature (°C)	Pressure (bar)	TON (Turnover Number)	Product(s)	Yield (%)	Reference(s)
$\text{NiI}_2/\text{PPh}_3/\text{LiI}$	200	50 (CO)	55	Acetic Acid, Methyl Acetate	-	[1]
$(\text{IPr})\text{Ni}(\text{CO})_3 / \text{MeI}$	200	50 (CO)	63	Acetic Acid, Methyl Acetate	-	[1]
$\text{Ni}(\text{OAc})_2 / \text{PPh}_3 / \text{MeI} / \text{LiOAc}$	-	55 (CO), 13 (H ₂)	< 90	Acetic Anhydride	-	[1]

TON and yield data can vary significantly based on specific reaction conditions and promoters used.

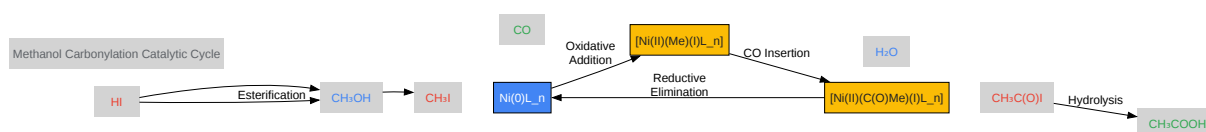
Experimental Protocol: Methanol Carbonylation (General Procedure)

A high-pressure autoclave reactor is charged with **nickel iodide** (NiI_2), a phosphine ligand (e.g., triphenylphosphine), a promoter such as lithium iodide (LiI), and the solvent (e.g., methyl propionate). Methanol and methyl iodide are then added. The reactor is sealed, purged with carbon monoxide (CO), and then pressurized to the desired CO pressure. The reaction mixture is heated to the specified temperature with vigorous stirring for a set period. After cooling to room temperature and venting the CO, the liquid products are analyzed by gas chromatography (GC) to determine the yield of acetic acid and other products.[1]

Catalytic Cycle: Methanol Carbonylation

The catalytic cycle for the nickel-catalyzed carbonylation of methanol to acetic acid is a key industrial process. The cycle involves the oxidative addition of methyl iodide to a nickel(0)

species, followed by CO insertion and subsequent reductive elimination to form acetyl iodide, which is then hydrolyzed to acetic acid.



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Caption: Catalytic cycle for nickel-catalyzed methanol carbonylation.

Cross-Coupling Reactions

Nickel iodide is an effective catalyst for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in drug discovery and materials science. These reactions include Negishi and reductive cross-couplings.

Negishi Cross-Coupling

Nickel-catalyzed Negishi cross-coupling reactions enable the formation of C(sp³)-C(sp²) bonds by coupling secondary alkylzinc halides with aryl iodides. This method is particularly valuable as it can overcome issues of isomerization and β-hydride elimination often observed with palladium catalysts.^{[4][5][6]}

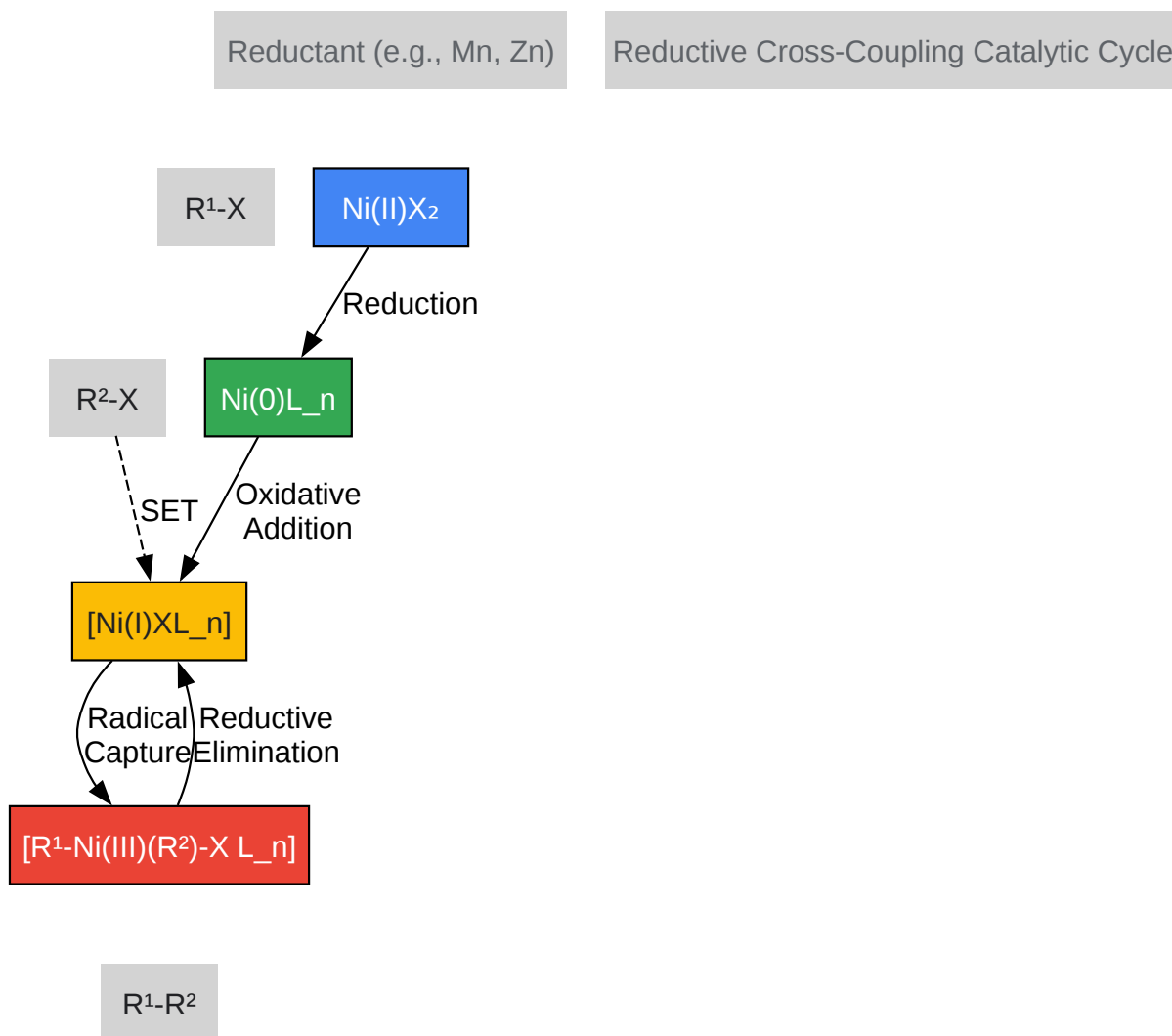
Aryl Iodide	Alkylzinc Halide	Ligand	Additive	Yield (%)	Reference(s)
4-Iodoanisole	i-PrZnI	Terpyridine	-	85	[6]
2-Iodotoluene	s-BuZnI	Terpyridine	-	82	[6]
4-Iodobenzonitrile	c-HexylZnI	Terpyridine	LiBF ₄	91	[4]
Methyl 4-iodobenzoate	i-PrZnI	Terpyridine	LiBF ₄	88	[4]

To a solution of the aryl iodide (1.0 mmol) in an appropriate solvent (e.g., THF) under an inert atmosphere are added the nickel catalyst (e.g., NiCl₂·glyme, 5 mol%) and a ligand (e.g., terpyridine, 7.5 mol%). The secondary alkylzinc iodide solution (1.3-1.5 mmol in THF) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cross-coupled product.[6]

Reductive Cross-Coupling

Nickel iodide also catalyzes the reductive cross-coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant (e.g., manganese or zinc). This approach avoids the need for pre-formed organometallic reagents.

The mechanism of nickel-catalyzed reductive cross-coupling often involves radical intermediates. A Ni(I) species, generated by reduction of a Ni(II) precursor, can react with an alkyl halide to generate an alkyl radical and a Ni(II) species. This is a key step in the catalytic cycle that enables the coupling of two electrophiles.



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Caption: A plausible catalytic cycle for nickel-catalyzed reductive cross-coupling.

C-H Functionalization

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. **Nickel iodide** has been implicated in C-H iodination and alkylation reactions, often utilizing a directing group to achieve regioselectivity.

C-H Iodination

Nickel(II) catalysts can mediate the direct iodination of C(sp²)-H bonds using molecular iodine (I₂) as the iodine source. The reaction often employs a directing group, such as an 8-aminoquinoline, to control the site of iodination.^{[7][8][9][10]}

A mixture of N-(quinolin-8-yl)benzamide (0.5 mmol), Ni(OAc)₂·4H₂O (10 mol%), Na₂CO₃ (2.0 equiv.), and I₂ (1.2 equiv.) in a suitable solvent (e.g., dichloroethane) is stirred at an elevated temperature (e.g., 100 °C) for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent, and washed with aqueous Na₂S₂O₃ solution to remove excess iodine. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.^[9]

C-H Alkylation

Nickel catalysts can also be used for the C-H alkylation of various substrates, including nitroalkanes, with unactivated alkyl iodides. These reactions often proceed through a radical-based mechanism.^[11]

Nitroalkane	Alkyl iodide	Yield (%)	Reference(s)
1-Nitropropane	1-Adamantyl iodide	52 (overall for adapromine synthesis)	^[11]
Nitromethane	Cyclopropylmethyl iodide	- (ring-opened product observed)	-
1-Nitrohexane	1-Iodoheptane	-	-

The synthesis of the antiviral drug adapromine can be achieved in two steps starting with the nickel-catalyzed alkylation of 1-nitropropane with 1-adamantyl iodide. In a typical procedure, a mixture of NiBr₂·diglyme, a ligand (e.g., bathocuproine), and a reductant (e.g., Et₂Zn) is prepared in a suitable solvent. To this catalyst mixture are added 1-nitropropane and 1-adamantyl iodide. The reaction is stirred at room temperature until the starting materials are

consumed. After workup and purification, the resulting nitroalkane is then reduced, for example, using Raney nickel under a hydrogen atmosphere, to yield adapromine.[11]

Hydrocyanation Reactions

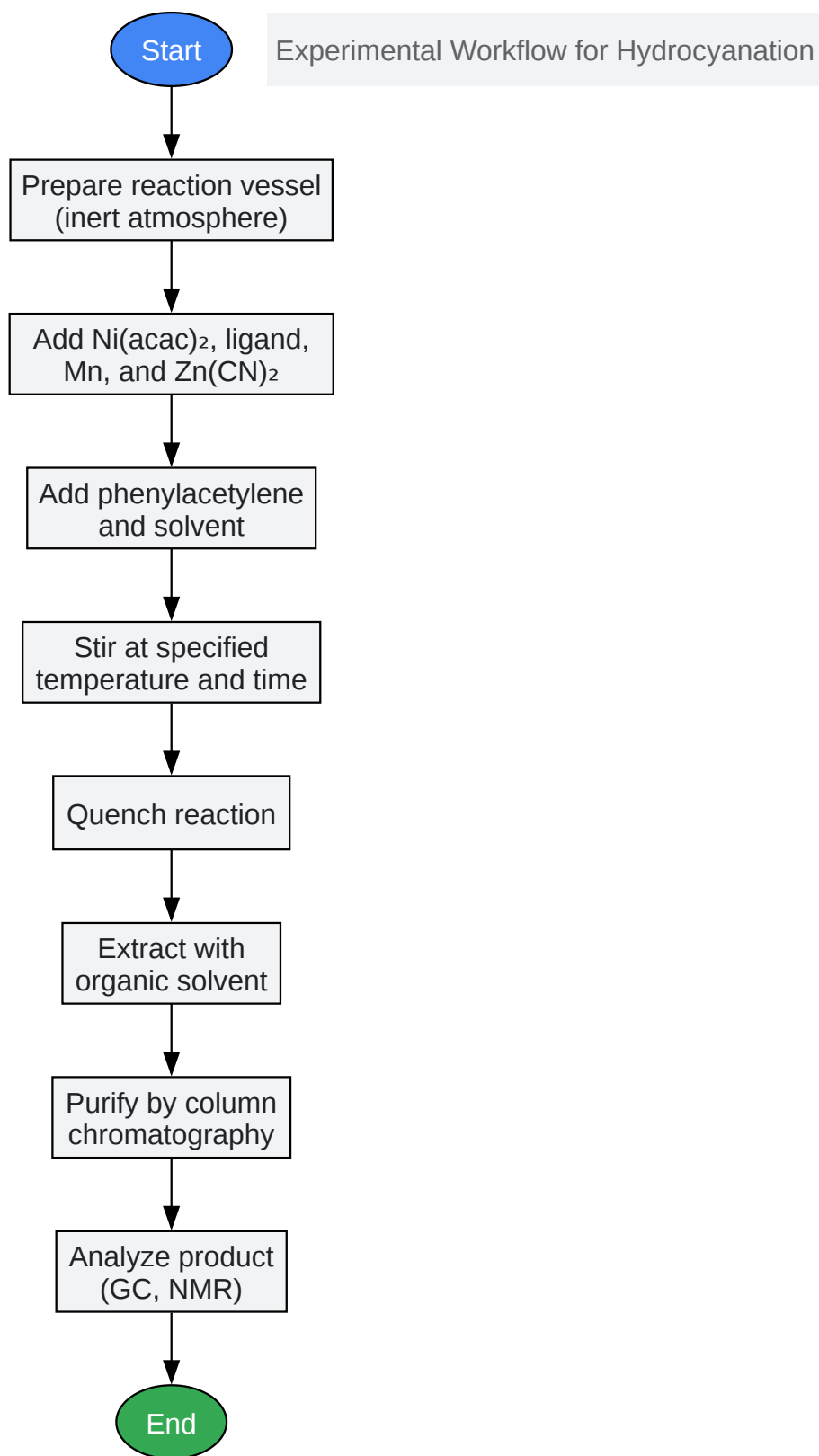
Nickel-catalyzed hydrocyanation of unsaturated compounds like alkynes is a powerful method for the synthesis of vinyl nitriles, which are versatile building blocks in organic synthesis. While traditionally employing highly toxic HCN, modern methods utilize safer cyanide sources like $\text{Zn}(\text{CN})_2$. [12][13][14][15][16]

Quantitative Data: Hydrocyanation of Terminal Alkynes

Alkyne	Ligand	Product(s)	Yield (%)	Regioselectivity	Reference(s)
Phenylacetylene	Neocuproine	Branched	93	Markovnikov	[12]
1-Octyne	Neocuproine	Branched	85	Markovnikov	[12]
Phenylacetylene	DPPP	Linear/Branched	65	1:1.5	[14]
4-Ethynylanisole	Neocuproine	Branched	88	Markovnikov	[12]

Experimental Workflow: Hydrocyanation of Phenylacetylene

The following diagram illustrates a typical experimental workflow for the nickel-catalyzed hydrocyanation of phenylacetylene.



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Caption: A generalized workflow for a nickel-catalyzed hydrocyanation experiment.

Conclusion

Nickel iodide has proven to be a valuable and versatile catalyst in homogeneous catalysis, enabling a range of important chemical transformations. Its application in carbonylation, cross-coupling, C-H functionalization, and hydrocyanation reactions highlights its potential as a cost-effective and sustainable alternative to precious metal catalysts. The protocols and data presented herein provide a foundation for researchers to explore and expand the utility of **nickel iodide** in their own synthetic endeavors. Further research into ligand design and mechanistic understanding will undoubtedly continue to broaden the scope of nickel-catalyzed reactions in the future.

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